16:0 LPA Exhibits Attenuated Calcium Mobilization Potency Compared to 18:1 LPA at LPA1 and LPA3 Receptors
In cells recombinantly expressing the LPA1 or LPA3 receptor, 16:0 LPA is significantly less potent at inducing intracellular calcium mobilization than 18:1 LPA [1]. This head-to-head comparison establishes 18:1 LPA as the most potent endogenous ligand for this specific signaling pathway at these receptor subtypes [1].
| Evidence Dimension | Receptor-mediated calcium mobilization |
|---|---|
| Target Compound Data | Less potent (no exact EC50 reported, but clearly less efficacious than 18:1 LPA) |
| Comparator Or Baseline | 18:1 LPA (oleoyl-LPA) |
| Quantified Difference | 18:1 LPA was described as 'most potent' relative to 16:0 or 18:0 LPA. |
| Conditions | Cells expressing LPA1 or LPA3 receptor |
Why This Matters
This data is critical for researchers modeling LPA signaling. Selection of 16:0 LPA allows for the study of pathways that are less dependent on potent calcium flux via LPA1/3, or as a comparative control when a maximal calcium response is not the primary endpoint, thereby enabling nuanced pharmacological dissection.
- [1] Ma L, et al. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model. Mol Pain. 2013;9:29. View Source
